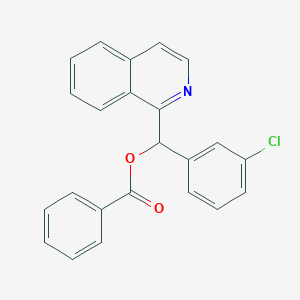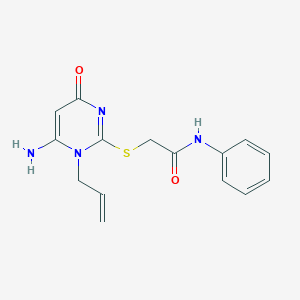
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate, also known as CIB, is a chemical compound that has been studied for its potential use in scientific research. It is a benzyl ester that contains a chlorophenyl group and an isoquinoline group. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate acts as an antagonist of the dopamine D3 receptor by binding to the receptor and blocking the binding of dopamine. This results in a decrease in the activity of the dopamine D3 receptor, which can have various downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its activity as a dopamine D3 receptor antagonist, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate in lab experiments is its specificity for the dopamine D3 receptor. This allows researchers to selectively study the effects of blocking this receptor without affecting other receptors. One limitation of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research involving (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate. One area of research is the study of the effects of this compound on other GPCRs, as well as the development of new compounds based on the structure of this compound. Another area of research is the study of the effects of this compound on various neurological and psychiatric disorders, such as addiction and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the various biochemical and physiological effects of this compound.
合成法
The synthesis of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate involves several steps. The first step is the synthesis of 3-chlorobenzyl chloride, which is then reacted with isoquinoline to produce (3-chlorophenyl)(1-isoquinolinyl)methanol. The final step involves the esterification of (3-chlorophenyl)(1-isoquinolinyl)methanol with benzoic acid to produce this compound.
科学的研究の応用
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has been studied for its potential use as a research tool in various scientific fields. One area of research where this compound has shown promise is in the study of G protein-coupled receptors (GPCRs). This compound has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is a GPCR that has been implicated in various neurological and psychiatric disorders.
特性
分子式 |
C23H16ClNO2 |
|---|---|
分子量 |
373.8 g/mol |
IUPAC名 |
[(3-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate |
InChI |
InChI=1S/C23H16ClNO2/c24-19-11-6-10-18(15-19)22(27-23(26)17-8-2-1-3-9-17)21-20-12-5-4-7-16(20)13-14-25-21/h1-15,22H |
InChIキー |
BHDQMIWSAUUEEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC(=CC=C2)Cl)C3=NC=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC(=CC=C2)Cl)C3=NC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)



![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)



